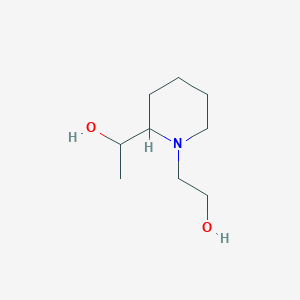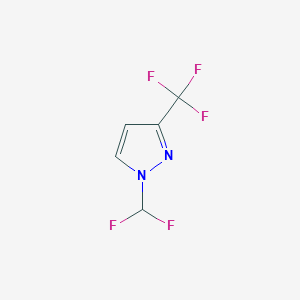
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
Übersicht
Beschreibung
The compound “1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. The presence of difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups suggests that this compound may have unique properties due to the high electronegativity of fluorine .
Synthesis Analysis
While specific synthesis methods for “1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole” were not found, trifluoromethyl-containing compounds can be synthesized through various methods . For instance, one method involves the reaction of trifluoromethyl bromide with disulphides in the presence of dithionite or hydroxymethanesulphinate salts .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds similar to 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole, have been highlighted for their potential as anti-inflammatory and antibacterial agents. The presence of a trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the biological activity profile of these compounds, suggesting a promising avenue for the development of novel agents with enhanced efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Synthesis and Bioevaluation
Pyrazole derivatives are recognized for their importance in agrochemical and pharmaceutical industries due to their wide range of activities. Innovative synthetic strategies, including reactions under microwave conditions, have been developed for the efficient synthesis of novel pyrazole derivatives, showing promise in various applications such as antimicrobial, antifungal, and antioxidant activities (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
Organophosphorus Azoles and NMR Spectroscopy
Research on organophosphorus azoles, which include pyrazole derivatives, provides insights into the stereochemical structure of these compounds. Multinuclear NMR spectroscopy, combined with quantum chemistry, offers a detailed understanding of the coordination of phosphorus atoms in these molecules, facilitating the exploration of their chemical reactivity and potential applications (Larina, 2023).
Anticancer Activity
Pyrazoline derivatives, a class of compounds closely related to pyrazoles, have been investigated for their anticancer activity. The review of patent literature on pyrazoline derivatives from 2000 to 2021 discusses their synthetic strategies and highlights their significant biological effects, suggesting a potential for the use of pyrazoline against cancer (Ray, Salahuddin, Mazumder, Kumar, Ahsan, & Shahar Yar, 2022).
Synthetic Approaches for Heterocyclic Derivatives
The synthesis of pyrazole heterocycles has been extensively reviewed, underscoring their role as pharmacophores in various biologically active compounds. Pyrazoles serve as key templates for the design and synthesis of medicinal chemistry, leveraging their broad spectrum of biological activities (Dar & Shamsuzzaman, 2015).
Wirkmechanismus
Target of Action
The primary targets of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process affects the biochemical pathways involving carbon-centered radical intermediates . The addition of the trifluoromethyl group can lead to the formation of new compounds with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties . The trifluoromethyl group is known to enhance the stability and lipophilicity of compounds, which can improve their bioavailability .
Result of Action
The result of the action of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole is the formation of new compounds through the process of trifluoromethylation . These new compounds can have diverse applications in pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the trifluoromethylation process . Additionally, the physical conditions such as temperature and pressure can also influence the reaction .
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5N2/c6-4(7)12-2-1-3(11-12)5(8,9)10/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFOJTKPUOGNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




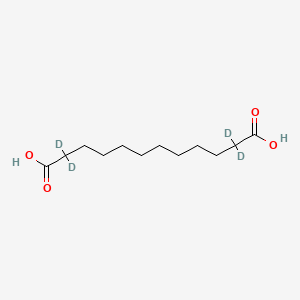


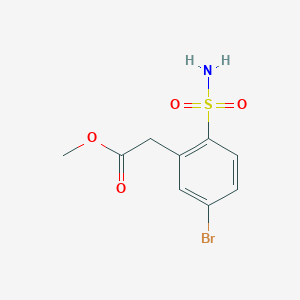
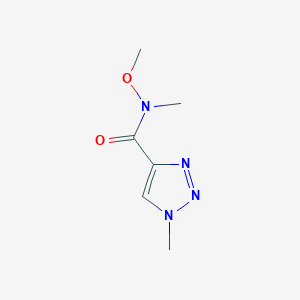

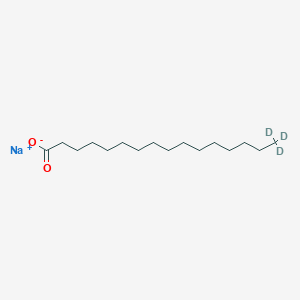

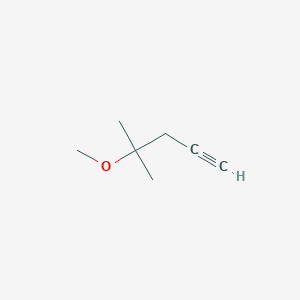
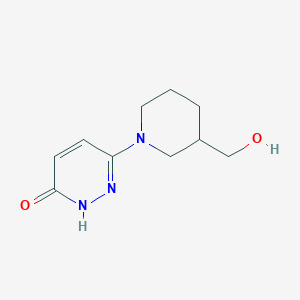
![4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472744.png)
